Stereochemical Configuration: Trans Ring Junction Is Explicitly Preferred Over Cis in CNS-Active Patent Claims
The US4440768A patent family (Shapiro/ICI Americas, 1984) covering hexahydropyrrolo[3,4-c]quinolines as antipsychotic, analgesic, and antidepressant agents explicitly claims that the β-configuration at positions 9b, 3a, and 4 is preferred, with a particularly preferred subgroup comprising Formula (II) compounds having this trans stereochemistry [1]. The cis isomer is not claimed as a preferred embodiment. The patent further teaches that citrate salts of the trans-configured compounds are 'the easiest to handle and the most stable' [1]. The stereochemical distinction is not trivial: the trans-fused [3,4-c] series was advanced to in vivo CNS behavioral assays, while the cis series was not prioritized, implying differential target engagement [1].
| Evidence Dimension | Stereochemical preference in patent-protected CNS pharmacophore |
|---|---|
| Target Compound Data | trans-(β)-configuration at 3a,9b,4 positions; specifically claimed in Formula (II) and described as 'especially preferred subgroup' |
| Comparator Or Baseline | cis-(α)-configuration: not claimed as preferred in US4440768A; no in vivo CNS data reported in this patent family |
| Quantified Difference | Qualitative: trans configuration explicitly preferred; quantitative in vivo comparative data between cis and trans not reported within the patent |
| Conditions | Patent claims based on in vivo antipsychotic screening (apomorphine-induced climbing behavior in mice, conditioned avoidance responding in rats) and analgesic assays (phenylquinone writhing test) |
Why This Matters
For CNS drug discovery programs, aligning with the β-configuration provides legal freedom-to-operate advantages under expired patent art and matches the stereochemistry that demonstrated in vivo efficacy, reducing the risk of selecting an inactive stereoisomer.
- [1] Shapiro, H.S. Hexahydropyrrolo[3,4-c]quinoline compounds and pharmaceutical compositions, and methods for their use. U.S. Patent US4440768A, April 3, 1984. See column describing preferred β-configuration and Formula (II). View Source
